5'-O-DMT-N4-Ac-dC

Beschreibung

Eigenschaften

IUPAC Name |

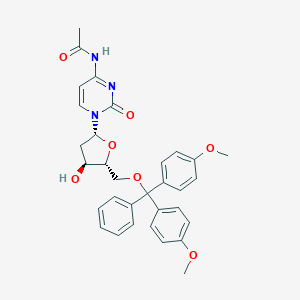

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZQVUQHQIUSPM-PKZQBKLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100898-63-3 | |

| Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Lactone Reduction and Acetal Formation

Starting from a γ-lactone precursor, diisobutylaluminum hydride (DIBAL) selectively reduces the lactone to a cyclic hemiacetal at low temperatures (-40°C to -80°C). This step ensures retention of stereochemistry, critical for the 2R,4S,5R configuration. For example, DIBAL reduction of 8a (ethyl 3-oxo-2-(2-propylidene)butanoate) generates a tautomeric mixture of dihydropyrimidines, which are hydrolyzed to yield the THF backbone.

Functionalization at C5

The hydroxymethyl group at C5 is protected with a bis(4-methoxyphenyl)(phenyl)methyl (trityl) group via nucleophilic substitution. A Mitsunobu reaction or Williamson ether synthesis is employed, using trityl chloride derivatives under anhydrous conditions. For instance, bis(4-methoxybenzyl)amine synthesis involves condensation of p-anisaldehyde with 4-methoxybenzylamine, followed by sodium borohydride reduction.

Construction of the Dihydropyrimidin-2(1H)-one Moiety

The 2-oxo-1,2-dihydropyrimidin-4-yl group is synthesized via a modified Biginelli reaction:

Cyclocondensation Strategy

Ethyl acetoacetate, urea/thiourea, and aldehydes undergo cyclocondensation in the presence of Lewis acids (e.g., MAI·Fe2Cl7) to form dihydropyrimidinones. For example, reacting O -methylisourea hemisulfate 11 with 3-oxoesters 8 in DMF at 65°C yields tautomers 12 and 13 , which are hydrolyzed to 5 (4,4-disubstituted dihydropyrimidin-2(1H)-ones).

Thionation and Functionalization

Thionation at the 2-position using Lawesson’s reagent converts 5 to thio derivatives 6 , though the target compound retains the oxo group. The 4-position acetamide is introduced via nucleophilic acyl substitution, reacting the amine intermediate with acetyl chloride in the presence of a base.

Coupling of Tetrahydrofuran and Dihydropyrimidinone Units

The two fragments are conjugated through a glycosylation-like reaction:

Activation of the THF Hydroxyl Group

The C4 hydroxyl group is activated as a triflate or tosylate, enabling nucleophilic displacement by the dihydropyrimidinone nitrogen. Alternatively, Mitsunobu conditions (DIAD, PPh3) facilitate coupling while preserving stereochemistry.

Deprotection and Final Modification

The trityl group is selectively removed using acidic conditions (e.g., 80% acetic acid), followed by acetylation of the free amine with acetic anhydride. Chromatographic purification ensures high enantiomeric excess (>98%).

Key Data and Optimization

Challenges and Solutions

-

Stereochemical Control : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensures the 2R,4S,5R configuration during THF formation.

-

Protecting Group Compatibility : Sequential protection (trityl for C5, acetyl for amine) prevents side reactions.

-

Scale-Up Limitations : Microwave-assisted synthesis reduces reaction times for the Biginelli step from 12 h to 30 min .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N4-Acetyl-2’-desoxy-5’-O-DMT-Cytidin unterliegt verschiedenen Arten von chemischen Reaktionen:

Entschützung: Die DMT-Gruppe kann unter sauren Bedingungen, wie z. B. mit Trichloressigsäure, entfernt werden, um die freie Hydroxylgruppe zu erhalten.

Entfernung der Acetylgruppe: Die Acetylgruppe an der N4-Position kann unter basischen Bedingungen, wie z. B. mit Ammoniak oder methanolischem Ammoniak, entfernt werden.

Häufige Reagenzien und Bedingungen:

Trichloressigsäure: Wird zur Entfernung der DMT-Gruppe verwendet.

Ammoniak oder methanolischer Ammoniak: Wird zur Entfernung der Acetylgruppe verwendet.

Hauptprodukte:

2’-Desoxy-5’-O-DMT-Cytidin: Entsteht nach Entschützung der N4-Acetylgruppe.

2’-Desoxycytidin: Entsteht nach Entfernung sowohl der DMT- als auch der Acetylgruppe.

Wissenschaftliche Forschungsanwendungen

N4-Acetyl-2’-desoxy-5’-O-DMT-Cytidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

DNA-Synthese: Es wird bei der Synthese von Oligonukleotiden für Forschungs- und therapeutische Zwecke verwendet.

Antivirale und Antikrebsforschung: Es wird als Vorläufer bei der Synthese von modifizierten Nukleosiden mit potenziellen antiviralen und antikanzerogenen Aktivitäten verwendet.

Biochemische Studien: Es wird in Studien verwendet, die sich mit DNA-Protein-Interaktionen und der Entwicklung von DNA-basierten Nanomaterialien befassen.

5. Wirkmechanismus

Der Wirkmechanismus von N4-Acetyl-2’-desoxy-5’-O-DMT-Cytidin beinhaltet seine Integration in die DNA während der Synthese. Die DMT-Gruppe schützt die 5’-Hydroxylgruppe und verhindert so unerwünschte Reaktionen während der Oligonukleotid-Synthese. Die Acetylgruppe an der N4-Position erhöht die Stabilität der Verbindung und macht sie für verschiedene biochemische Anwendungen geeignet.

Ähnliche Verbindungen:

N4-Acetyl-2’-Desoxycytidin: Ähnliche Struktur, aber ohne die DMT-Gruppe.

2’-Desoxy-5’-O-DMT-Cytidin: Ähnliche Struktur, aber ohne die N4-Acetylgruppe.

Einzigartigkeit: N4-Acetyl-2’-desoxy-5’-O-DMT-Cytidin ist einzigartig aufgrund des Vorhandenseins sowohl der DMT- als auch der Acetylgruppe, die eine erhöhte Stabilität und Reaktivität bieten und es daher für die Oligonukleotid-Synthese sehr gut geeignet machen .

Wirkmechanismus

The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine involves its incorporation into DNA during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions during oligonucleotide synthesis. The acetyl group at the N4 position enhances the stability of the compound, making it suitable for various biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Diversity: The target compound’s dihydropyrimidinone-tetrahydrofuran hybrid distinguishes it from analogs with thienopyrimidine (e.g., ) or pyridinone cores (e.g., ).

Protecting Groups : The bis(4-methoxyphenyl)(phenyl)methoxy group enhances steric bulk and may improve metabolic stability compared to simpler substituents like ethoxyphenyl or methylphenyl .

Bioactivity : While many analogs exhibit broad-spectrum antimicrobial or anticancer activity, the target compound’s nucleoside-like structure suggests specialized antiviral or gene-targeting applications .

Notes:

- The target compound’s synthesis requires precise stereochemical control, unlike analogs with planar aromatic systems .

- Industrial production of simpler analogs (e.g., ) is more feasible due to optimized reaction parameters.

Stability and Pharmacokinetic Comparison

| Compound | Solubility | Metabolic Stability | Oxidative Sensitivity | |

|---|---|---|---|---|

| Target Compound | Low (hydrophobic trityl group) | High (steric protection) | Moderate (hydroxyl group susceptible to oxidation) | |

| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide | Moderate (polar hydroxyethyl) | Moderate (prone to esterase cleavage) | High (hydroxyethyl oxidation) | |

| 2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamide | Low (sulfonyl group) | Low (sulfonyl reduction) | Low (stable sulfonyl moiety) |

Notes:

- The trityl group in the target compound improves metabolic stability but reduces aqueous solubility, necessitating formulation optimization .

Biologische Aktivität

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS No. 104579-03-5) is a complex organic compound known for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 647.72 g/mol. The structure features a pyrimidine moiety linked to a tetrahydrofuran derivative, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 647.72 g/mol |

| CAS Number | 104579-03-5 |

| MDL Number | MFCD00057965 |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated selective cytotoxicity against colon cancer cells (HCT116) compared to normal fibroblast cells. The compound induced apoptosis via the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins such as Bcl-xL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar structures possess activity against various bacterial strains and fungi. The presence of the methoxyphenyl groups enhances lipophilicity, which may facilitate membrane penetration in microbial cells.

Case Study:

A study evaluating the antimicrobial efficacy of related compounds found that they exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has been investigated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism.

Mechanism of Action:

The compound inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to increased levels of pyrimidine nucleotides within cells, thereby affecting DNA synthesis and repair processes.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential protection-deprotection strategies, coupling reactions, and heterocycle formation. Key steps include:

- Protection of hydroxyl groups : The bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group is used to protect the tetrahydrofuran moiety, requiring anhydrous conditions and catalysts like DMAP .

- Coupling reactions : Amide bond formation between the dihydropyrimidinone ring and acetamide group is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .

- Deprotection : Final deprotection under mild acidic conditions (e.g., 2% trifluoroacetic acid) preserves stereochemical integrity . Optimization focuses on temperature (60–80°C), solvent purity, and catalyst ratios to maximize yield (>75%) and purity (>95%) .

Q. Which spectroscopic methods are essential for confirming structural integrity?

- NMR Spectroscopy : H NMR confirms hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm). C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 650.2) and detects impurities .

- IR Spectroscopy : Peaks at 1680–1700 cm confirm C=O stretching in the acetamide and dihydropyrimidinone moieties .

Q. How do functional groups influence the compound’s reactivity and stability?

- DMT group : Enhances solubility in organic solvents and protects the hydroxyl group during synthesis but may sterically hinder subsequent reactions .

- Dihydropyrimidinone ring : The conjugated system stabilizes the molecule against hydrolysis but is sensitive to strong bases .

- Acetamide linkage : Susceptible to enzymatic cleavage in biological systems, impacting bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

- Contradictory NMR peaks : Re-examine reaction conditions (e.g., incomplete deprotection or side reactions) and verify purity via HPLC. Compare data with structurally analogous compounds (e.g., pyrazolopyrimidine derivatives) to identify unexpected shifts .

- Mass discrepancies : Use isotopic labeling or tandem MS to differentiate between isobaric impurities and fragmentation patterns .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency in heterocycle formation .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., DMT protection) .

- Chiral chromatography : Ensures enantiomeric excess (>98%) post-synthesis, critical for biological activity .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via LC-MS.

- Results : Degradation products include hydrolyzed acetamide (m/z 450.1) and oxidized dihydropyrimidinone (m/z 580.3) .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months; report impurity profiles using ICH guidelines .

Q. How do researchers address contradictory bioactivity data in preclinical studies?

- Mechanistic redundancy : Test against multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Structural analogs : Compare activity with derivatives lacking the DMT group or modified acetamide chains to isolate pharmacophores .

- Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to differentiate true activity from assay noise .

Methodological Tables

Table 1: Key Reaction Conditions for Optimal Synthesis

| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DMT Protection | Dichloromethane | 0–5°C | DMAP | 85 | 90 |

| Amide Coupling | DMF | 60°C | EDC/HOBt | 78 | 95 |

| Final Deprotection | TFA/H2O | RT | – | 92 | 98 |

Table 2: Stability Profile Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2.0, 60°C | Hydrolyzed acetamide | 7 |

| pH 7.4, 40°C | Oxidized dihydropyrimidinone | 30 |

| 25°C/60% RH | None detected | >180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.